molecular formula C17H10F3N3O2 B2691001 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421514-36-4

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide

Cat. No. B2691001
M. Wt: 345.281
InChI Key: DWTMLGQZJFADIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, and its mechanism of action and physiological effects have been thoroughly investigated.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

A study highlighted the development of N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy, showcasing the structure-activity relationships leading to compounds with potential therapeutic effects (Amato et al., 2011). Another investigation focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, determining the main metabolic pathways and identifying metabolites (Gong et al., 2010).

Organic Synthesis and Materials Science

Research on blue fluorescence from BF2 complexes of N,O-benzamide ligands was conducted, exploring the synthesis, structure, and photophysical properties of novel blue fluorophores (Yamaji et al., 2017). Another study introduced a new family of pyrimidine-based BF2 complexes, detailing their synthesis, photophysical properties, BSA-binding, and molecular docking analysis (Bonacorso et al., 2019).

Fluorinated Compounds Synthesis

Research on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid described the preparation of Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated analogues and exploring the orthogonal intramolecular C–F···C=O interaction (Sukach et al., 2015).

Photophysical Properties and Antipathogenic Activity

A study on soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides examined the synthesis and properties of fluoro-polyimides, highlighting their potential in applications requiring high thermal stability and low moisture absorption (Xie et al., 2001).

Safety And Hazards

The safety and hazards associated with “2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O2/c18-10-5-6-12(14(20)7-10)16(24)23-11-8-21-17(22-9-11)25-15-4-2-1-3-13(15)19/h1-9H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTMLGQZJFADIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide

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